(3E)-N-(2-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
The compound (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic molecule characterized by the presence of multiple bromine atoms and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Amidation: The formation of the amide bond is carried out by reacting the brominated phenyl compound with an appropriate amine under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Imination: The imine group is introduced by reacting the amide intermediate with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and reduced derivatives.
Substitution: Hydroxylated or aminated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s brominated phenyl and phenoxy groups are of interest for their potential biological activity. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a candidate for the development of pharmaceuticals with specific biological targets.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl and phenoxy groups can form strong interactions with hydrophobic pockets in proteins, while the amide and imine groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(2-CHLOROPHENYL)-3-{[2-(2,4-DICHLORO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2-FLUOROPHENYL)-3-{[2-(2,4-DIFLUORO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2-IODOPHENYL)-3-{[2-(2,4-DIIODO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE
Uniqueness
The uniqueness of (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE lies in its multiple bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets and improve its stability in various chemical environments.
Properties
Molecular Formula |
C19H18Br3N3O3 |
---|---|
Molecular Weight |
576.1 g/mol |
IUPAC Name |
(3E)-N-(2-bromophenyl)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C19H18Br3N3O3/c1-11-7-17(15(22)9-14(11)21)28-10-19(27)25-24-12(2)8-18(26)23-16-6-4-3-5-13(16)20/h3-7,9H,8,10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+ |
InChI Key |
UGYLNUUSYATMDN-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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